molecular formula C27H43F2N3O5 B1671424 ゲムシタビン エラデート CAS No. 210829-30-4

ゲムシタビン エラデート

カタログ番号: B1671424
CAS番号: 210829-30-4
分子量: 527.6 g/mol
InChIキー: HESSNRGIEVBPRB-QDDPNBLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ゲムシタビン エライデートは、ゲムシタビンの脂質-薬物複合体であり、ヒト均衡型ヌクレオシドトランスポーター1(hENT1)に関連する耐性を克服するために設計されています。 この化合物は、膵臓がん、非小細胞肺がん、転移性膵臓腺がんを含むさまざまな癌の治療における可能性について調査されています .

生化学分析

Biochemical Properties

Gemcitabine elaidate is a lipophilic pro-agent of gemcitabine . It is converted to gemcitabine by esterases in order to be phosphorylated . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Cellular Effects

Gemcitabine elaidate exhibits anti-tumor activity . It has shown similar or better activity than gemcitabine in a number of animal models . The combination of gemcitabine elaidate with other drugs has shown a superior inhibitory effect on the growth of certain cancer cells .

Molecular Mechanism

Gemcitabine elaidate is a prodrug that is converted to gemcitabine by esterases . Gemcitabine is then phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleoside reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .

Temporal Effects in Laboratory Settings

Gemcitabine elaidate has shown a significant impact on cellular processes over time . It has been observed that gemcitabine elaidate significantly affects cellular viability and tubulogenesis when compared to standard gemcitabine treatment .

Dosage Effects in Animal Models

The effects of gemcitabine elaidate vary with different dosages in animal models . It has been observed that gemcitabine elaidate can prevent neoplastic proliferation and overcome chemoresistance in certain cancer models .

Metabolic Pathways

Gemcitabine elaidate is involved in the metabolic pathway of gemcitabine . It is converted to gemcitabine by esterases, which is then phosphorylated to its active forms .

Transport and Distribution

Gemcitabine elaidate allows human equilibrative nucleoside transporter1-independent intracellular delivery of gemcitabine . This suggests that gemcitabine elaidate could be more active than gemcitabine in patients with low levels of this transporter in their tumor cells .

Subcellular Localization

The subcellular localization of gemcitabine elaidate is related to its conversion to gemcitabine. After being transported into the cell, gemcitabine undergoes complex intracellular conversion to its active forms . This process likely occurs in the cytoplasm, where the necessary enzymes for these conversions are located.

準備方法

ゲムシタビン エライデートは、ゲムシタビンをエライジン酸と結合させることで合成されます。 この結合は、ゲムシタビンの安定性と細胞への取り込みを高め、hENT1関連の耐性を回避することを可能にします。

化学反応の分析

ゲムシタビン エライデートは、生体内で加水分解されてゲムシタビンを放出します。 一次反応は、血漿および腫瘍細胞内に存在するエステラーゼによるエステル結合の開裂を伴います . この加水分解反応は、ゲムシタビン エライデートの活性化に不可欠であり、治療効果を発揮することを可能にします。

科学的研究への応用

ゲムシタビン エライデートは、がん治療における可能性について広く研究されています。 固形腫瘍、肺がん、非小細胞肺がん、転移性膵臓腺がんの治療に有望な結果を示しています . hENT1関連の耐性を克服する化合物の能力は、ONC201などの併用療法の候補として価値があり、がん治療の効果を高めます .

生物活性

Gemcitabine elaidate (CP-4126) is a lipid-drug conjugate of gemcitabine, designed to enhance the drug's efficacy against various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). This compound exhibits several biological activities that distinguish it from its parent drug, gemcitabine, primarily due to its ability to bypass the human equilibrative nucleoside transporter 1 (hENT1), which is often implicated in drug resistance.

Gemcitabine elaidate functions as a prodrug that is converted into active metabolites within the tumor cells. Unlike gemcitabine, which relies on hENT1 for cellular uptake, gemcitabine elaidate can enter cells independently of this transporter. This characteristic is particularly beneficial for tumors expressing low levels of hENT1, where traditional gemcitabine therapy may fail. Studies have shown that gemcitabine elaidate retains its activity in vivo and does not undergo rapid metabolism by deoxycytidine kinase, a common pathway for gemcitabine degradation .

Efficacy in Cancer Models

Research has demonstrated the superior efficacy of gemcitabine elaidate in various preclinical models:

  • Pancreatic Cancer : In vitro studies using MIA PaCa-2 cells revealed that gemcitabine elaidate significantly reduced colony formation compared to both gemcitabine and untreated controls. The treatment resulted in a marked decrease in the area and number of colonies formed, indicating potent antitumor activity .
  • Lung Cancer : In mouse xenograft models, gemcitabine elaidate exhibited reduced tumor growth in EKVX non-small cell lung cancer and MHMX sarcoma models, showcasing its potential in treating solid tumors resistant to conventional therapies .

Combination Therapies

The combination of gemcitabine elaidate with other therapeutic agents has been explored to enhance its anticancer effects:

  • With Cisplatin : A clinical trial is currently assessing the safety and efficacy of combining gemcitabine elaidate with cisplatin in patients with advanced solid tumors. Initial findings suggest that this combination could improve treatment outcomes by leveraging the distinct mechanisms of action of both drugs .
  • With ONC201 : Recent studies indicate that combining gemcitabine elaidate with ONC201 can prevent neoplastic proliferation through AKT/ERK blockade, thereby overcoming chemoresistance and enhancing T-cell tumor surveillance .

Formulation Innovations

To improve the delivery and efficacy of gemcitabine elaidate, innovative formulations have been developed:

  • Nanoliposomes : Researchers have created palmitoyl carnitine-anchored nanoliposomes loaded with gemcitabine elaidate. These formulations showed enhanced cellular uptake and significant inhibition of angiogenesis in 3D models of pancreatic tumors. The optimized nanoliposomes exhibited a particle size of approximately 80 nm and high encapsulation efficiency (93.25%) for gemcitabine elaidate .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of gemcitabine elaidate:

Study FocusKey Findings
Mechanism Bypasses hENT1 transporter; retains activity without rapid metabolism by dCDA .
Pancreatic Cancer Efficacy Significant reduction in colony formation; enhanced apoptosis in MIA PaCa-2 cells .
Lung Cancer Efficacy Reduced tumor growth in EKVX NSCLC and MHMX sarcoma mouse models .
Combination Therapy Improved outcomes when combined with cisplatin and ONC201; enhanced T-cell responses .
Formulation Development Successful creation of nanoliposomal formulations; high encapsulation efficiency .

特性

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcitabine elaidate
Reactant of Route 2
Reactant of Route 2
Gemcitabine elaidate
Reactant of Route 3
Gemcitabine elaidate
Reactant of Route 4
Gemcitabine elaidate
Reactant of Route 5
Gemcitabine elaidate
Reactant of Route 6
Gemcitabine elaidate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。